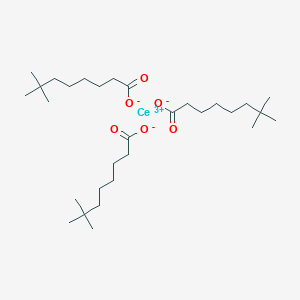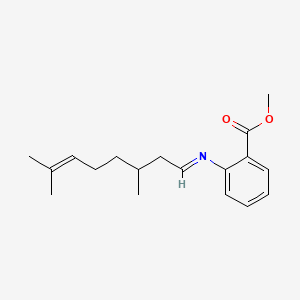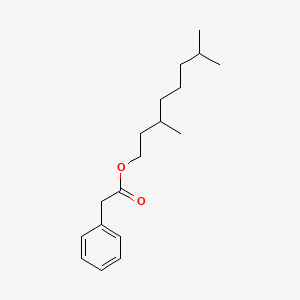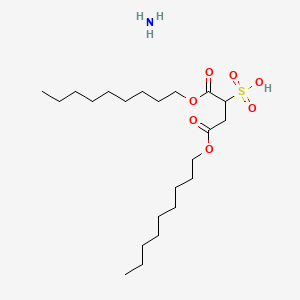
Ammonium 1,4-dinonyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 1,4-dinonyl sulphonatosuccinate is a chemical compound with the molecular formula C({22})H({45})NO(_{7})S and a molecular weight of 467.66 g/mol . It is primarily used as a surfactant in various industrial and cosmetic applications due to its excellent emulsifying and dispersing properties . This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring stable emulsions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-dinonyl sulphonatosuccinate typically involves the sulphonation of 1,4-dinonyl succinate. The process begins with the esterification of succinic acid with nonanol to form 1,4-dinonyl succinate. This intermediate is then subjected to sulphonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulphonated product. Finally, the sulphonated intermediate is neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulphonation and neutralization steps.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 1,4-dinonyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphonated derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulphonate group to a sulfinate or thiol group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Sulphonated derivatives with varying oxidation states.
Reduction: Sulfinate or thiol derivatives.
Substitution: Compounds with new functional groups replacing the sulphonate group.
Applications De Recherche Scientifique
Ammonium 1,4-dinonyl sulphonatosuccinate finds applications in various fields of scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the formulation of biological assays and as a dispersing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mécanisme D'action
The mechanism by which ammonium 1,4-dinonyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The sulphonate group interacts with water molecules, while the hydrophobic nonyl chains interact with non-polar substances, facilitating the mixing of otherwise immiscible components.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying properties.
Ammonium lauryl sulfate: Commonly used in personal care products for its surfactant properties.
Sodium sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.
Uniqueness: Ammonium 1,4-dinonyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct emulsifying and dispersing properties compared to other surfactants. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in industrial and cosmetic applications.
Propriétés
Numéro CAS |
27501-55-9 |
|---|---|
Formule moléculaire |
C22H42O7S.H3N C22H45NO7S |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
azanium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.H3N/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);1H3 |
Clé InChI |
PIKODYZXFHKWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)O.N |
SMILES canonique |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
| 27501-55-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


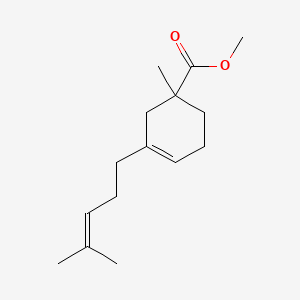
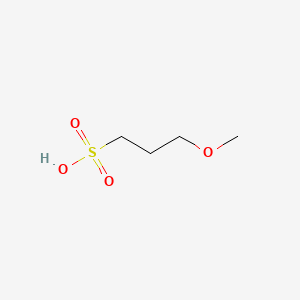

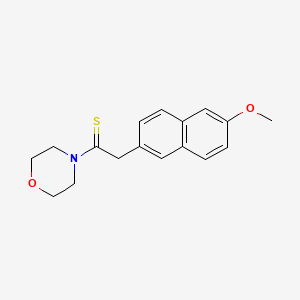
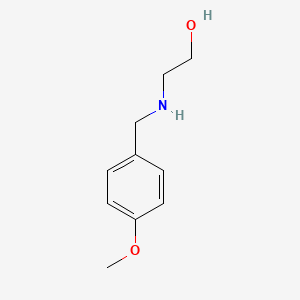
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)
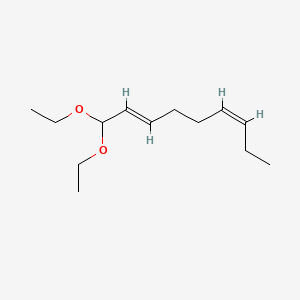
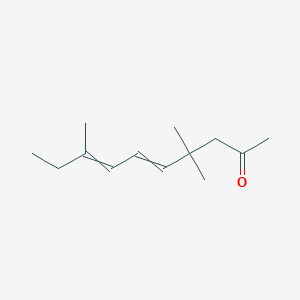
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)
